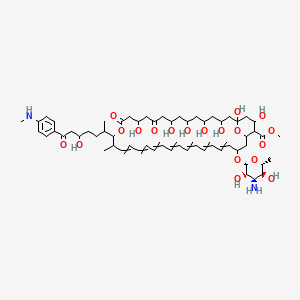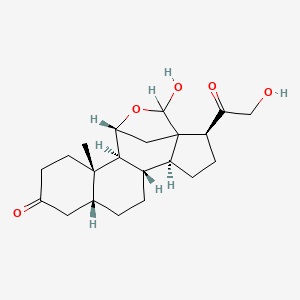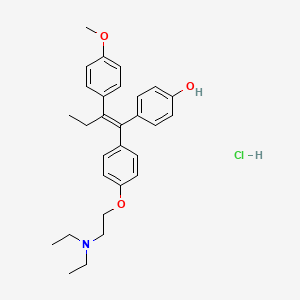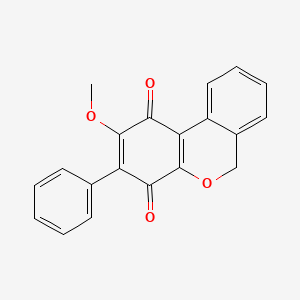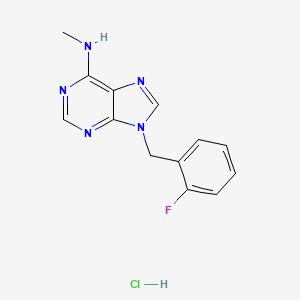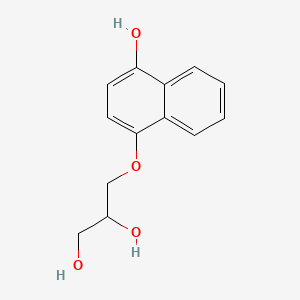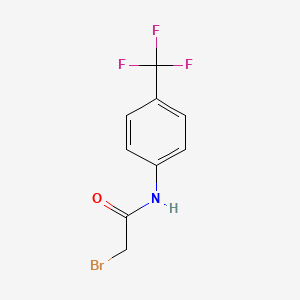
2-溴-N-(4-(三氟甲基)苯基)乙酰胺
描述
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide involves several steps, including acetylation, esterification, and sometimes bromination or chlorination to introduce specific functional groups. For example, synthesis methods might involve using N-methylaniline, chloracetyl chloride, anhydrous sodium acetate, and methanol through acetylation, esterification, and ester interchange steps (Zhong-cheng & Wan-yin, 2002).
Molecular Structure Analysis
The molecular structure of related compounds showcases "V" shaped configurations, intermolecular interactions such as N–H···O, N–H···N, and C–H···π contacts, which contribute to their stability and properties. For instance, compounds exhibit dihedral angles indicating the spatial arrangement of aromatic rings and functional groups, crucial for understanding their chemical behavior (Boechat et al., 2011).
科学研究应用
合成和结构分析
Ghazzali等人(2012年)的研究表明,利用微波辅助固态合成合成了2-溴-N-(4-(三氟甲基)苯基)乙酰胺的衍生物。这些衍生物针对各种细菌菌株和真菌物种的抗菌活性进行了评估,显示出选择性的高抑制效果 (Ghazzali et al., 2012)。
NMR研究中的化学位移灵敏度
Ye等人(2015年)探讨了各种三氟甲基标记物的19F NMR化学位移的灵敏度,包括2-溴-N-(4-(三氟甲基)苯基)乙酰胺。这项研究对于理解蛋白质中的分子环境和相互作用具有重要意义 (Ye et al., 2015)。
抗菌和溶血活性
Gul等人(2017年)合成了2-溴-N-[4-(4-吗啉基)苯基]乙酰胺的衍生物,展示了抗菌和溶血活性。这些化合物对选定的微生物物种表现出不同的活性,为潜在的抗菌应用提供了见解 (Gul et al., 2017)。
潜在的杀虫剂应用
Olszewska等人(2008年)对N-烷基(芳基)-2,4-二氯苯氧乙酰胺的衍生物进行了研究,包括与2-溴-N-(4-(三氟甲基)苯基)乙酰胺相关的化合物,将这些化合物表征为潜在的杀虫剂。该研究提供了关于它们的X射线粉末衍射图谱的重要数据 (Olszewska et al., 2008)。
镇痛和抗炎活性
对相关乙酰胺衍生物的研究表明具有镇痛和抗炎活性。Gopa等人(2001年)的研究表明,类似于2-溴-N-(4-(三氟甲基)苯基)乙酰胺结构的溴苯偶氮衍生物表现出与标准药物相当的显著活性 (Gopa et al., 2001)。
抗菌活性和量子计算
Fahim和Ismael(2019年)研究了2-溴-N-(苯基磺酰基)乙酰胺衍生物的抗菌活性。他们还进行了量子计算,将实验结果与理论预测进行了相关,增进了我们对这些化合物抗菌机制的理解 (Fahim & Ismael, 2019)。
安全和危害
The compound is labeled with the GHS07 pictogram. The signal word is “Warning” and the hazard statements include H315-H319-H335, indicating that it causes skin and eye irritation and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
Relevant Papers There are related peer-reviewed papers and technical documents available for “2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide” at Sigma-Aldrich .
属性
IUPAC Name |
2-bromo-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c10-5-8(15)14-7-3-1-6(2-4-7)9(11,12)13/h1-4H,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEOPWEWRBFPVKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20191621 | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide | |
CAS RN |
3823-19-6 | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003823196 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(Trifluoromethyl)-alpha-bromo-acetanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20191621 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Bromoacetyl)-4-(trifluoromethyl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Why is 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide used as a tag in 19F NMR protein studies?
A1: 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide serves as a useful tag in 19F NMR protein studies due to the presence of the trifluoromethyl (CF3) group. [, ] The CF3 group exhibits inherent sensitivity to changes in its chemical environment, leading to detectable shifts in the 19F NMR spectrum. This sensitivity allows researchers to probe protein dynamics, interactions, and conformational changes by observing the CF3 signal.
Q2: How do tautomeric pyridone tags compare to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in terms of sensitivity for 19F NMR studies?
A2: Research suggests that certain tautomeric pyridone tags, specifically 6-(trifluoromethyl)-2-pyridone (6-TFP), demonstrate superior sensitivity compared to 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide in 19F NMR studies. [] This enhanced sensitivity arises from the pyridone's ability to tautomerize, leading to a wider range of electron delocalization and consequently, greater chemical shift dispersion in 19F NMR spectra. When tested with Gsα and human serum albumin (HSA), the 6-TFP tag provided better resolution of various functional states compared to the conventional 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide tag. []
Q3: What factors might researchers consider when choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and other tags for 19F NMR protein studies?
A3: When choosing between 2-Bromo-N-(4-(trifluoromethyl)phenyl)acetamide and alternative tags, researchers consider several factors:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-Azabicyclo[3.2.1]octane-1,2,3,6-tetraol](/img/structure/B1226241.png)
![2-[[3-(3-Oxo-1,2-benzothiazol-2-yl)phenyl]sulfonylamino]benzoic acid](/img/structure/B1226243.png)


![5-Tert-butyl-3-(4-chlorophenyl)-7-(2-ethyl-1-imidazolyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1226251.png)
![5-nitro-N-[(4-propan-2-ylphenyl)methyl]-2-pyridinamine](/img/structure/B1226252.png)
